molecular formula C33H43F3N2O2S B1230112 Flupentixol decanoate CAS No. 30909-51-4

Flupentixol decanoate

Cat. No.: B1230112
CAS No.: 30909-51-4
M. Wt: 588.8 g/mol
InChI Key: UIKWDDSLMBHIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flupentixol decanoate is a long-acting injectable formulation of the typical antipsychotic flupentixol, belonging to the thioxanthene class . As a reagent, it is a crucial tool for neuroscientists investigating the dopaminergic system and the long-term modeling of psychiatric conditions. Its primary research value lies in its potent antagonism of dopamine D1 and D2 receptors, with the cis(Z)-isomer being the pharmacologically active form . This mechanism helps researchers explore the pathophysiology of psychosis and the effects of sustained dopamine receptor blockade in experimental models . This compound is esterified to allow for slow release from an intramuscular depot, providing sustained receptor occupancy over several weeks, which makes it particularly useful for studies requiring prolonged neurochemical intervention without daily handling of research subjects . The main applications of this compound in a research setting include use as a reference standard in analytical studies, investigations into the pharmacokinetics and pharmacodynamics of long-acting antipsychotics, and preclinical studies aimed at understanding the neurobiology of schizophrenia and the sequelae of chronic dopamine receptor antagonism, such as extrapyramidal side effects and tardive dyskinesia . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKWDDSLMBHIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865569
Record name 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30909-51-4
Record name Flupenthixol decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30909-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Flupentixol Isomerization and Intermediate Formation

Flupentixol exists as E (trans) and Z (cis) geometric isomers, with only the Z-form exhibiting therapeutic activity. Industrial processes begin with racemic Z/E-flupentixol, requiring selective crystallization to isolate the Z-isomer. The patented method uses p-chlorobenzoyl chloride to form flupentixol p-chlorobenzoate hydrochloride, exploiting differential solubility between isomers:

Reaction Scheme

Z/E-Flupentixol+p-ClC6H4COClEtOAc, 70°CZ/E-Flupentixol p-chlorobenzoate\cdotpHCl\text{Z/E-Flupentixol} + \text{p-ClC}6\text{H}4\text{COCl} \xrightarrow{\text{EtOAc, 70°C}} \text{Z/E-Flupentixol p-chlorobenzoate·HCl}

Key parameters:

  • Molar ratio : 1:1.2 (flupentixol:p-chlorobenzoyl chloride)

  • Solvent : Ethyl acetate (2.5–3.0 L/kg substrate)

  • Temperature : 70°C for 1 hour

Post-reaction, the mixture is cooled to 5°C, inducing crystallization of the E-isomer p-chlorobenzoate salt, which is filtered off. The Z-isomer remains in the mother liquor, concentrated under vacuum, and recrystallized from cyclohexane at 60°C→15°C to yield 99.7% pure Z-flupentixol p-chlorobenzoate.

Fractional Crystallization Optimization

Cyclohexane proves optimal for Z-isomer crystallization due to its low polarity and temperature-dependent solubility profile. Pilot-scale data demonstrate:

ParameterValueSource
Crystallization solventCyclohexane
Cooling rate0.5°C/min
Final purity (Z-isomer)99.7%
Yield70%

Decanoate Esterification Process

Acylation with Decanoyl Chloride

The purified Z-flupentixol undergoes esterification with decanoyl chloride in acetone:

Reaction Conditions

Z-Flupentixol+CH3(CH2)8COClAcetone, 58°CZ-Flupentixol decanoate\cdotp2HCl\text{Z-Flupentixol} + \text{CH}3(CH2)_8COCl \xrightarrow{\text{Acetone, 58°C}} \text{Z-Flupentixol decanoate·2HCl}

  • Stoichiometry : 1:1.16 (flupentixol:decanoyl chloride)

  • Temperature : Reflux (58°C) for 1 hour

  • Workup : Ethyl acetate addition followed by HCl-saturated ethyl acetate to precipitate the product

Post-reaction cooling to 5°C yields 85% of Z-flupentixol decanoate dihydrochloride, which is converted to the free base via potassium carbonate treatment in tert-butyl methyl ether.

Critical Process Parameters

Industrial batches reveal sensitivity to:

ParameterOptimal RangeImpact on Yield
Reaction temperature55–60°C±3% yield
Acyl chloride excess15–20%<5% impurity
Cooling rate1°C/minCrystal purity

Purification and Quality Control

Final Product Isolation

The crude ester is purified through:

  • Solvent extraction : Tert-butyl methyl ether/water partitioning removes ionic impurities

  • Vacuum distillation : Removes solvents at 40°C/0.1–0.5 mmHg

  • Crystallization : Cyclohexane recrystallization achieves pharmacopeial purity

Typical Batch Metrics

  • Purity (HPLC) : ≥99.5%

  • Residual solvents : <500 ppm (ICH Q3C)

  • Isomeric content : Z:E ratio >1000:1

Analytical Characterization

Patented methods employ:

  • ¹H-NMR : Characteristic signals at δ 0.89 (t, CH₃), 2.32 (t, COCH₂), 5.9 (t, thioxanthene proton)

  • Mass spectrometry : Molecular ion peak at m/z 589 (C₃₃H₄₃F₃N₂O₂S)

  • XRD : Confirms crystalline form stability

Industrial-Scale Manufacturing Considerations

Process Economics

Global Calcium’s production data indicate:

MetricValue
Annual capacity5,000 kg
API cost$12,500/kg
Cycle time14 days

Alternative Synthetic Approaches

Ester Derivatives for Isomer Separation

While p-chlorobenzoate is standard, patents disclose alternatives:

Ester DerivativeCrystallization SolventZ-Purity
p-NitrobenzoateToluene98.2%
3,4-DichlorobenzoateHeptane97.8%
MethanesulfonateDichloromethane96.1%

Chemical Reactions Analysis

Types of Reactions

Flupenthixol decanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert flupenthixol decanoate into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles, and the conditions vary depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of flupenthixol decanoate.

Scientific Research Applications

Treatment of Schizophrenia

Flupentixol decanoate is extensively utilized for the long-term maintenance treatment of schizophrenia. It is administered via intramuscular injection, allowing for sustained drug release and improved patient compliance compared to oral formulations.

Efficacy in Relapse Prevention

Clinical studies have demonstrated that this compound significantly reduces relapse rates in patients with schizophrenia. For instance, a study indicated that patients receiving a mean dose of 36 mg every four weeks experienced a relapse rate of only 10%, compared to 32% in those receiving lower doses . Another review highlighted that doses between 20 mg and 60 mg every three to four weeks were effective in maintaining low relapse rates, suggesting that modest dosing can lead to favorable outcomes over extended periods .

Management of Alcohol Dependence

This compound has also been investigated for its potential in preventing relapse among individuals recovering from alcohol dependence. A randomized controlled trial involving 281 participants found that those treated with this compound showed a significant reduction in relapse rates compared to placebo-treated individuals after six months . The compound's interaction with dopamine and serotonin receptors may contribute to its efficacy in this context, making it a valuable option for managing dual diagnoses involving substance use disorders .

Comparison with Other Antipsychotics

This compound is often compared with other depot antipsychotics, such as zuclopenthixol decanoate and haloperidol decanoate. A systematic review found no significant differences in relapse rates or overall effectiveness between this compound and other depot formulations . However, some studies suggest that flupentixol may offer better tolerability and fewer side effects, which can enhance patient adherence to treatment regimens.

Case Studies and Clinical Observations

Several case studies have documented the practical applications of this compound in clinical settings:

  • Injection Site Reactions : A case report highlighted repeated injection site abscesses in an obese patient receiving this compound, emphasizing the need for careful monitoring and management of injection sites to prevent complications .
  • Long-term Efficacy : Another observational study noted the sustained effectiveness of this compound over several years, with patients maintaining stable mental health without significant side effects .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications and efficacy of this compound:

Application Study Type Key Findings
Schizophrenia TreatmentRandomized Controlled TrialsLower relapse rates (10% vs. 32%) at doses between 36-60 mg every four weeks
Alcohol DependenceRandomized Controlled TrialSignificant reduction in relapse rates compared to placebo after six months
Comparison with Other DrugsSystematic ReviewNo significant differences in efficacy or relapse rates among depot antipsychotics
Injection Site ReactionsCase StudyDocumented abscesses necessitating careful management

Comparison with Similar Compounds

Key Research Findings

Dose Optimization
  • Effective dose range : 10–40 mg every 2 weeks for most patients, with minimal benefit beyond 40 mg .
  • Plasma level variability : Individualized dosing is critical due to 17-day half-life fluctuations .
  • Oral equivalence : 10 mg oral flupentixol ≈ 40 mg LAI every 2 weeks .
Clinical Outcomes
  • Relapse rates: No significant difference between flupentixol (20–40 mg) and fluphenazine (12.5–25 mg) over 1 year .
  • Depression exacerbation : Equal incidence (~53–55%) with flupentixol and fluphenazine .
Environmental and Economic Impact
  • Overprescribing flupentixol (e.g., 400 mg/week) increases annual carbon footprint by 170 kg CO2e/patient. Rational dosing could save £300,000/year in the NHS .

Q & A

Q. What pharmacokinetic properties of flupentixol decanoate are critical for designing maintenance therapy studies in schizophrenia?

Methodological Answer: Key parameters include its bioavailability (100% for intramuscular vs. 40–55% for oral), time to peak serum levels (4–7 days), and elimination half-life (mean 17 days). These properties necessitate dosing intervals of 2–4 weeks and steady-state plasma concentrations reached after 2–3 months. Studies should account for linear kinetics and variability in individual metabolism, particularly cis(Z)-isomer activity . Experimental designs must standardize injection intervals and monitor trough serum levels to avoid under/over-dosing .

Q. How do this compound's receptor binding profiles inform its efficacy and side-effect mechanisms?

Methodological Answer: Flupentixol antagonizes D1/D2 dopamine receptors and exhibits partial 5-HT2A/2C serotonin receptor activity. Advanced studies should measure dopamine receptor occupancy (D2-RO) via PET imaging or in vitro assays, targeting 50–70% occupancy for therapeutic effects. Note that extrapyramidal side effects (EPSEs) correlate with higher D2-RO (>70%), requiring dose individualization to balance efficacy and tolerability .

Q. What methodological considerations are essential for designing longitudinal studies on this compound's relapse prevention efficacy?

Methodological Answer: Use randomized controlled trials (RCTs) with fixed-dose regimens (e.g., 20–40 mg/2 weeks) and standardized relapse definitions (e.g., hospitalization, symptom deterioration). Include washout periods for prior antipsychotics and control for confounders like adherence. Survival analysis should account for time-to-event data, with follow-up ≥12 months to capture delayed relapses .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response relationships observed across this compound studies?

Methodological Answer: Contradictions arise from heterogeneous study designs (e.g., flexible vs. fixed dosing) and variability in pharmacokinetics. Meta-analyses should stratify data by study type (RCTs vs. observational), dosing intervals, and outcome definitions. Pharmacokinetic-pharmacodynamic (PK-PD) modeling can reconcile discrepancies by correlating trough serum levels (target: 0.68–2 ng/ml) with clinical outcomes .

Q. What methodologies address inter-individual variability in this compound plasma levels and clinical response?

Methodological Answer: Population pharmacokinetic models incorporating covariates (e.g., age, CYP enzyme activity) can predict dose adjustments. Use high-performance liquid chromatography (HPLC) to measure cis(Z)-flupentixol levels, noting assay variability (peak:trough ratios vary 1.6–10.4x). Therapeutic drug monitoring (TDM) protocols should standardize blood sampling times relative to injection intervals .

Q. How should researchers evaluate long-term outcomes of this compound in treatment-resistant schizophrenia?

Methodological Answer: Employ naturalistic cohort studies with adaptive dosing (e.g., stepwise increments to 80–100 mg/2 weeks) and composite endpoints (relapse, EPSE severity, quality-of-life metrics). Address confounding via propensity scoring or instrumental variable analysis. Long-term safety assessments must track tardive dyskinesia incidence using validated scales like AIMS .

Q. Can in silico models improve tapering regimens for this compound?

Methodological Answer: Yes. Pharmacokinetic simulations using elimination half-lives (17 days) and D2-RO decay rates can predict safe tapering schedules. Validate models against clinical data from dose-reduction studies (e.g., Kistrup et al., 1991), ensuring decrements ≤25% per adjustment and monitoring intervals ≥8 weeks to avoid rebound psychosis .

Methodological Guidelines

  • Data Analysis : Use survival curves for relapse rates and mixed-effects models for longitudinal EPSE data. Report 95% confidence intervals for dose-response correlations .
  • Ethical Considerations : Disclose conflicts of interest in industry-sponsored trials. For dose-reduction studies, obtain informed consent addressing risks of dopamine supersensitivity psychosis .
  • Reporting Standards : Follow CONSORT for RCTs and STROBE for observational studies. Include raw pharmacokinetic data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flupentixol decanoate
Reactant of Route 2
Reactant of Route 2
Flupentixol decanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.